![molecular formula C15H18N2O8 B13108573 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is a chemical compound that belongs to the class of nucleoside analogs. It is characterized by its unique structure, which includes a pyrimidine base attached to a sugar moiety with acetyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves the following steps:
Formation of the Pyrimidine Base: The pyrimidine base is synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment to the Sugar Moiety: The pyrimidine base is then attached to a sugar moiety, such as ribose or deoxyribose, through glycosylation reactions.
Acetylation: The hydroxyl groups on the sugar moiety are acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine base, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Formation of hydroxyl derivatives.
Oxidation: Formation of oxidized derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent.
Biology: Used in studies involving nucleoside analogs and their effects on cellular processes.
Pharmacology: Investigated for its pharmacokinetics and pharmacodynamics properties.
Industry: Utilized in the synthesis of other nucleoside analogs and related compounds.
作用机制
The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This results in the disruption of cellular replication and transcription processes. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and RNA polymerase.
相似化合物的比较
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate can be compared with other nucleoside analogs, such as:
Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Cytarabine: Another nucleoside analog used in the treatment of leukemia.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for selective targeting of nucleic acid synthesis pathways. This makes it a promising candidate for therapeutic applications in antiviral and anticancer treatments.
属性
分子式 |
C15H18N2O8 |
|---|---|
分子量 |
354.31 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N2O8/c1-8(18)22-7-11-12(23-9(2)19)13(24-10(3)20)14(25-11)17-6-4-5-16-15(17)21/h4-6,11-14H,7H2,1-3H3/t11-,12-,13-,14-/m1/s1 |
InChI 键 |
GZIISKHKBQTYKY-AAVRWANBSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC=NC2=O)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC=NC2=O)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


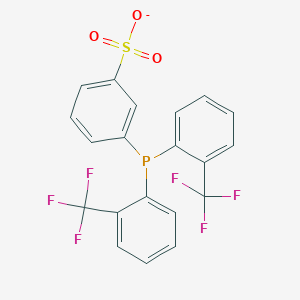

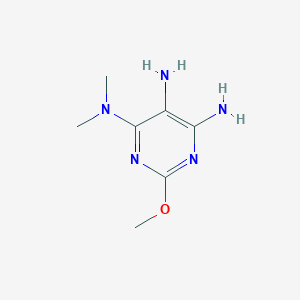
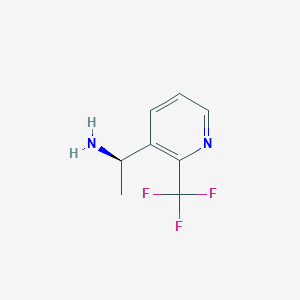


![Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate](/img/structure/B13108540.png)
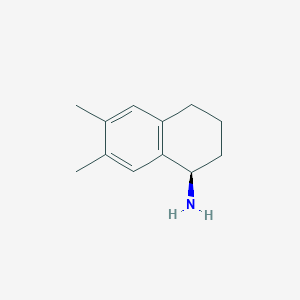
![6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13108550.png)
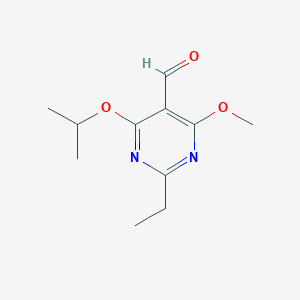


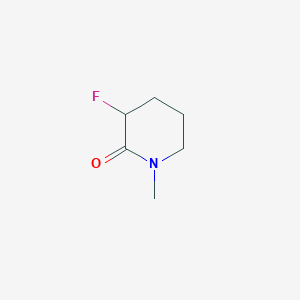
![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)
